Sampatrilat - 129981-36-8

Sampatrilat

Catalog Number: EVT-281620
CAS Number: 129981-36-8
Molecular Formula: C26H40N4O9S
Molecular Weight: 584.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sampatrilat, aslo known as UK-81252, is a NEP/ACE inhibitor potentially for the treatment of hypertension and heart failure.
Source and Classification

Sampatrilat was developed through medicinal chemistry efforts aimed at enhancing the efficacy of existing vasopeptidase inhibitors. It is classified under the broader category of peptide inhibitors and is noted for its ability to modulate multiple pathways involved in blood pressure regulation and cardiac function. The development of sampatrilat has been documented in various scientific studies, including its synthesis and biological evaluations .

Synthesis Analysis

The synthesis of sampatrilat involves several key steps, which have been optimized over time for improved yield and purity.

  1. Initial Steps: The synthesis begins with the formation of a key intermediate using 2-methyl-1-propene and p-toluenesulfonic acid in dichloromethane at room temperature. This step is followed by the reaction with N-ethyldiisopropylamine in toluene at elevated temperatures .
  2. Hydrogenation: A crucial hydrogenation step converts the intermediate into the disodium salt of sampatrilat. This process involves dissolving the starting material in aqueous sodium hydroxide and filtering out the catalyst post-reaction .
  3. Precipitation: After hydrogenation, the solution is acidified to its isoelectric point (pH 4) to precipitate sampatrilat, which is then collected through filtration. This method has been refined to improve yields significantly .
  4. Purification: Sampatrilat can be isolated as an amorphous solid or crystalline hydrate, with recrystallization from aqueous methanol being a common purification technique. The final product can be dehydrated in acetone to yield an anhydrous polymorph .
Molecular Structure Analysis

Sampatrilat has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target enzymes.

  • Molecular Formula: C20_{20}H26_{26}N2_{2}O5_{5}S
  • Molecular Weight: Approximately 398.55 g/mol

The crystal structure of sampatrilat has been elucidated using X-ray crystallography, revealing insights into its binding conformation with neprilysin and ACE . The compound features a sulfonamide group, which is critical for its inhibitory activity against these enzymes.

Structural Insights

The binding interactions between sampatrilat and its targets have been analyzed at high resolution (up to 1.75 Å), demonstrating specific interactions that stabilize the ligand within the active site of neprilysin . The structural data indicate that the spatial arrangement of atoms in sampatrilat is conducive to effective enzyme inhibition.

Chemical Reactions Analysis

Sampatrilat undergoes several chemical reactions relevant to its synthesis and biological activity:

  1. Hydrogenation: As mentioned earlier, this reaction transforms specific precursors into the active form of sampatrilat.
  2. Deprotection Reactions: Various protecting groups used during synthesis are removed under acidic or basic conditions to yield the final product.
  3. Enzymatic Hydrolysis: In biological systems, sampatrilat can be hydrolyzed by enzymes, impacting its pharmacokinetics and pharmacodynamics.

These reactions are carefully controlled to ensure high yields and purity of the final compound.

Mechanism of Action

Sampatrilat exerts its pharmacological effects primarily through dual inhibition:

  • Neprilysin Inhibition: By inhibiting neprilysin, sampatrilat prevents the breakdown of natriuretic peptides, leading to vasodilation and diuresis.
  • Angiotensin-Converting Enzyme Inhibition: By blocking ACE, it reduces the formation of angiotensin II, a potent vasoconstrictor.

This dual action results in enhanced cardiovascular protection by lowering blood pressure and improving cardiac output . Studies have shown that sampatrilat significantly increases levels of beneficial peptides while decreasing harmful angiotensin II levels .

Physical and Chemical Properties Analysis

Sampatrilat possesses several notable physical and chemical properties:

These properties are critical for formulation development and therapeutic application.

Applications

Sampatrilat has shown promise in various therapeutic applications:

  1. Cardiovascular Diseases: Primarily investigated for hypertension management and heart failure treatment due to its vasodilatory effects.
  2. Research Tool: Used in studies exploring peptide hormone regulation and enzyme inhibition mechanisms.
  3. Potential Combination Therapy: Its unique mechanism makes it a candidate for combination therapies with other antihypertensive agents.

Clinical studies have indicated beneficial effects on cardiac function when administered alongside standard treatments for heart failure .

Introduction to Sampatrilat as a Dual Vasopeptidase Inhibitor

Therapeutic Rationale in Cardiovascular Pathophysiology

Dual Enzyme Inhibition Mechanism

Sampatrilat exerts balanced inhibition of ACE (Ki=13.8 nM for C-domain) and NEP (Ki=8.9 nM), disrupting pathological pathways in cardiovascular remodeling:

  • ACE Inhibition: Blocks conversion of angiotensin I to angiotensin II, reducing vasoconstriction, aldosterone secretion, and cardiac fibrosis [1] [8].
  • NEP Inhibition: Prevents degradation of atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin, enhancing vasodilation, natriuresis, and endothelial function [4] [10].

In rat models of CHF post-myocardial infarction, sampatrilat (30 mg/kg/day orally) suppressed cardiac tissue ACE activity by 68% and NEP activity by 72%, correlating with reduced left ventricular end-diastolic pressure and collagen content [1]. In vitro, sampatrilat augmented ANP’s anti-fibrotic effects by 40% in cardiac fibroblasts, surpassing ACE inhibitor monotherapy [1].

Hemodynamic and Anti-Remodeling Effects

Sampatrilat’s integrated pharmacology translates to measurable cardiovascular benefits:

  • Mortality Reduction: Treated rats with coronary artery ligation showed 20% mortality vs. 57% in controls after 6 weeks [1].
  • Pressure Unloading: Attenuated left ventricular hypertrophy without altering systemic arterial blood pressure, indicating organ-specific actions [1] [4].
  • Extracellular Matrix Modulation: Reduced myocardial collagen deposition by 35% via direct inhibition of angiotensin I-induced proline incorporation in fibroblasts [1].

Table 1: Key Pharmacodynamic Effects of Sampatrilat in Preclinical Models

ParameterChange vs. ControlModelMechanistic Basis
Cardiac ACE Activity↓68%Rat CHF (post-MI)Direct Zn²⁺ chelation
Cardiac NEP Activity↓72%Rat CHF (post-MI)Substrate mimicry
Left Ventricular Collagen↓35%Cultured cardiac fibroblastsANP potentiation + Ang II blockade
6-Week Mortality↓37% (abs. reduction)Rat coronary ligation modelCombined hemodynamic unloading

Molecular Binding Characteristics

Structural analyses reveal sampatrilat’s binding interactions:

  • ACE Complex: 12.4-fold selectivity for C-domain (Ki=13.8 nM) vs. N-domain (Ki=171.9 nM), attributed to optimal occupancy of the larger C-domain active site groove [4] [15].
  • NEP Complex: Forms bidentate coordination with the catalytic Zn²⁺ ion via sulfhydryl and carboxyl groups, with additional stabilization from S1′ and S2′ subsite interactions [4].This differential domain selectivity may mitigate bradykinin-mediated side effects (e.g., angioedema) associated with non-selective VPIs like omapatrilat [5] [8].

Historical Development and Pharmacological Classification

Development Timeline and Key Entities

Sampatrilat emerged from collaborative drug discovery efforts in the 1990s:

  • Origination: Synthesized by Pfizer as UK-81252; entered Phase II trials for hypertension in 1995 [2] [6].
  • Licensing Shift: In 1997, Roberts Pharmaceuticals (later Shire) acquired exclusive global rights for CHF and hypertension indications [2].
  • Reformulation Challenge: Discontinued in 2000 due to suboptimal oral bioavailability; relaunched after achieving 4-fold bioavailability improvement via excipient optimization [2] [9].
  • Current Status: Listed as "undergoing further development for outlicensing" (Shire, 2001), with no recent clinical advancements reported [2] [6].

Table 2: Major Milestones in Sampatrilat Development

YearEventEntity InvolvedSignificance
1995Phase II trials initiatedPfizerFirst human proof-of-concept
1997Exclusive license grantedRoberts PharmaceuticalsExpanded development resources
2000Development halted; reformulation commencedShireBioavailability enhancement
2001Phase II restart with new formulationShireSeeking licensing partners

Pharmacological and Structural Classification

Sampatrilat belongs to the bi-directional vasopeptidase inhibitor class:

  • Chemical Class: Mercaptoacyl-based lysyl-tyrosine dipeptide mimetic with cyclopentane backbone [3] [9].
  • Pharmacokinetic Profile: Low oral bioavailability necessitated reformulation; hydrophilic properties (log P=-1.2) limit CNS penetration [7] [9].
  • Domain-Selective Innovation: Represents early-generation C-domain-selective ACE inhibitor, contrasting with non-selective VPIs like omapatrilat [4] [8].

Properties

CAS Number

129981-36-8

Product Name

Sampatrilat

IUPAC Name

(2S)-2-[[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]methyl]-3-[1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]cyclopentyl]propanoic acid

Molecular Formula

C26H40N4O9S

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C26H40N4O9S/c1-40(38,39)30-20(6-2-5-13-27)22(32)28-16-18(23(33)34)15-26(11-3-4-12-26)25(37)29-21(24(35)36)14-17-7-9-19(31)10-8-17/h7-10,18,20-21,30-31H,2-6,11-16,27H2,1H3,(H,28,32)(H,29,37)(H,33,34)(H,35,36)/t18-,20-,21-/m0/s1

InChI Key

LPUDGHQMOAHMMF-JBACZVJFSA-N

SMILES

CS(=O)(=O)NC(CCCCN)C(=O)NCC(CC1(CCCC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

N-(1-(2-carboxy-3-(N(2)-mesyllysylamino)propyl)-1-cyclopentylcarbonyl)tyrosine
sampatrilat
UK 81,252
UK 81252
UK-81,252
UK-81252

Canonical SMILES

CS(=O)(=O)NC(CCCCN)C(=O)NCC(CC1(CCCC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C(=O)O

Isomeric SMILES

CS(=O)(=O)N[C@@H](CCCCN)C(=O)NC[C@H](CC1(CCCC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.